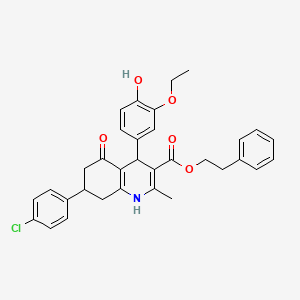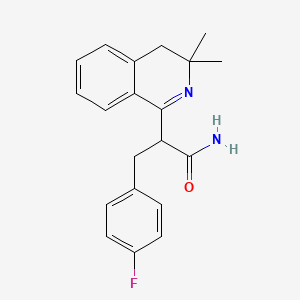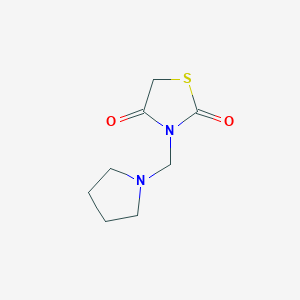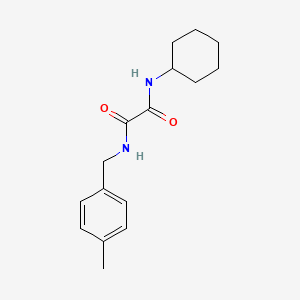![molecular formula C18H26ClNO5 B5185079 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate, also known as JNJ-7925476, is a novel and selective antagonist for the kappa opioid receptor (KOR). It was first synthesized by Janssen Research & Development, LLC.
Mécanisme D'action
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate acts as a selective antagonist for the KOR, which is a member of the opioid receptor family. The KOR is primarily located in the brain and spinal cord and is involved in the regulation of pain perception, stress, and addiction. By blocking the KOR, 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate can modulate the activity of the endogenous opioid system, which may have therapeutic effects.
Biochemical and Physiological Effects:
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and anxiety-like behaviors in animal models. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and heroin. 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has also been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for the development of anti-addiction medications.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has a number of advantages and limitations for lab experiments. One of the main advantages is its selectivity for the KOR, which makes it a useful tool for studying the role of the KOR in pain, stress, and addiction. However, one of the limitations of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for the study of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate. One potential area of research is the development of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate as a novel anti-addiction medication. Another potential area of research is the investigation of the role of the KOR in pain and stress-related disorders. Finally, the development of more selective and potent KOR antagonists may lead to the identification of new therapeutic targets for the treatment of a variety of disorders.
Méthodes De Synthèse
The synthesis of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate involves the condensation of 4-chloro-2-methylphenol with 1,4-dibromobutane in the presence of a base to form 4-(4-chloro-2-methylphenoxy)butyl bromide. The bromide is then reacted with piperidine in the presence of a base to form 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine. The final step involves the reaction of the piperidine with oxalic acid to form the oxalate salt of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate.
Applications De Recherche Scientifique
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has been extensively studied for its potential therapeutic applications. The KOR is a G protein-coupled receptor that is involved in pain perception, stress, and addiction. 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has been shown to block the KOR, which may have therapeutic effects in the treatment of pain, anxiety, and depression. It has also been studied for its potential as an anti-addiction medication for drugs such as cocaine and heroin.
Propriétés
IUPAC Name |
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-14-13-15(17)7-8-16(14)19-12-6-5-11-18-9-3-2-4-10-18;3-1(4)2(5)6/h7-8,13H,2-6,9-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXLJRREIGVUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chloro-2-methylphenoxy)butyl]piperidine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5184996.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5185008.png)
![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)
![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)



![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)
